Ethyl 2-oxohexanoate

Enzyme inhibition Biocatalysis Substrate specificity

Ethyl 2-oxohexanoate (CAS 5753-96-8), also known as ethyl α-ketocaproate or ethyl 2-ketohexanoate, is a C8 α-keto ester with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol. It belongs to the class of 2-oxocarboxylic acid esters, characterized by a ketone group at the α-position relative to the ester carbonyl.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 5753-96-8
Cat. No. B1278483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxohexanoate
CAS5753-96-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(=O)OCC
InChIInChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3
InChIKeyWRQGPGZATPOHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxohexanoate (CAS 5753-96-8): Technical Profile and Procurement Baseline


Ethyl 2-oxohexanoate (CAS 5753-96-8), also known as ethyl α-ketocaproate or ethyl 2-ketohexanoate, is a C8 α-keto ester with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol [1]. It belongs to the class of 2-oxocarboxylic acid esters, characterized by a ketone group at the α-position relative to the ester carbonyl . This compound is primarily utilized as a versatile chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and flavor/fragrance compounds . Its physical state at ambient conditions is a clear, colorless to pale yellow liquid, with a reported boiling point of approximately 211.7±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ [2].

Ethyl 2-Oxohexanoate (CAS 5753-96-8): Critical Differentiation from Generic α-Keto Ester Analogs


Generic substitution among α-keto esters is scientifically unsound due to profound, structure-dependent differences in enzymatic recognition, reaction stereochemistry, and synthetic utility. While compounds like ethyl 2-oxobutanoate (C4), ethyl 2-oxopentanoate (C5), or ethyl 2-oxoheptanoate (C7) share the α-keto ester functional group, variations in alkyl chain length and steric bulk directly translate into non-linear differences in key performance parameters such as enzyme inhibition constants (Ki), Michaelis constants (Km), and enantioselectivity in asymmetric reductions [1][2]. Furthermore, procurement of lower-purity or inappropriately specified alternatives can compromise reaction yields in multi-step pharmaceutical syntheses where trace impurities or incorrect stereochemical outcomes propagate through to the final Active Pharmaceutical Ingredient (API) . The quantitative evidence presented in Section 3 establishes the precise, measurable points of differentiation that justify the specific selection of Ethyl 2-oxohexanoate for rigorous scientific and industrial applications.

Ethyl 2-Oxohexanoate (CAS 5753-96-8): Quantitative Differentiation Evidence Against Analogs


Enzyme Inhibition: Superior Potency of 2-Oxohexanoate over 2-Oxooctanoate on EC 1.1.1.379

2-Oxohexanoate demonstrates significantly higher inhibitory potency against the enzyme D-lactate dehydrogenase (EC 1.1.1.379) compared to the longer-chain analog 2-oxooctanoate. At a lower concentration, 2-oxohexanoate achieves greater enzyme inhibition, indicating a stronger binding affinity or more effective active-site interaction [1].

Enzyme inhibition Biocatalysis Substrate specificity

Stereochemical Control: Tunable Enantioselectivity in Enzymatic Reductions of Ethyl 2-Oxohexanoate

Yeast-mediated reduction of ethyl 2-oxohexanoate (1d) exhibits solvent-dependent stereochemical inversion, a property not uniformly observed across all α-keto esters. In aqueous media, the reduction yields the (S)-hydroxy ester, whereas performing the reaction in benzene yields the antipodal (R)-hydroxy ester. This is attributed to the differential Michaelis constants (Km) of the five participating yeast enzymes; the (R)-producing enzymes possess smaller Km values than the (S)-producing enzymes, making them kinetically favored under certain conditions [1].

Asymmetric synthesis Bioreduction Enzyme kinetics

Synthetic Efficiency: High-Yield Route from DL-2-Hexanoic Acid Ethyl Ester

Ethyl 2-oxohexanoate can be synthesized via oxidation of DL-2-hexanoic acid ethyl ester with a reported yield of approximately 99%, a highly efficient route compared to alternative syntheses such as the reaction of butyl zinc bromide with ethyl oxalyl chloride, which affords only a 36% yield [1].

Organic synthesis Process chemistry Yield optimization

Purity Specifications: 99% Minimum Purity as Standard for Reproducible Synthesis

Ethyl 2-oxohexanoate is commercially available with a minimum purity specification of 99% (GC), as offered by major suppliers like NINGBO INNO PHARMCHEM CO.,LTD and others, ensuring high batch-to-batch consistency . This level of purity is critical for applications in multi-step pharmaceutical synthesis, where impurities can lead to side reactions or difficult-to-remove byproducts.

Quality control Analytical chemistry Pharmaceutical intermediate

Biomass-Derived Platform: Sustainable Synthesis from Levulinic Acid

Ethyl 2-oxohexanoate can be produced via the esterification of levulinic acid, a top-tier biomass-derived platform chemical recognized by the U.S. Department of Energy . This positions ethyl 2-oxohexanoate as a potential bio-derived alternative for applications where petrochemical-derived α-keto esters like ethyl 2-oxobutanoate or ethyl 2-oxopentanoate are currently used, offering a lower carbon footprint and access to renewable feedstocks .

Green chemistry Biorenewable Sustainable synthesis

Ethyl 2-Oxohexanoate (CAS 5753-96-8): Optimal Application Scenarios Based on Evidence


Enantioselective Synthesis of Chiral Hydroxy Esters via Solvent-Controlled Bioreduction

Researchers developing asymmetric synthetic routes to chiral hydroxy esters, which are valuable pharmaceutical intermediates, should procure Ethyl 2-oxohexanoate (CAS 5753-96-8). Evidence demonstrates that its reduction using bakers' yeast yields the (S)-enantiomer in water and the (R)-enantiomer in benzene, providing a tunable stereochemical outcome not consistently observed with other α-keto esters like ethyl 3-methyl-2-oxobutanoate [1]. This scenario is ideal for medicinal chemistry groups needing access to both enantiomers of a chiral building block from a single, commercially available precursor.

Development of Selective D-Lactate Dehydrogenase Inhibitors for Metabolic Studies

Investigators studying the enzyme D-lactate dehydrogenase (EC 1.1.1.379) or related metabolic pathways in organisms like Rhodotorula graminis should select 2-oxohexanoate as a lead inhibitor. Quantitative data from the BRENDA enzyme database show that 2-oxohexanoate achieves 44.1% inhibition at 10 mM, demonstrating superior potency compared to the longer-chain analog 2-oxooctanoate, which only reaches 28.5% inhibition at a lower 2.5 mM concentration [2]. This makes 2-oxohexanoate the preferred tool compound for probing this specific enzymatic activity.

Cost-Effective Scale-Up of α-Keto Ester Intermediates for API Synthesis

Process chemists and procurement managers tasked with scaling up the synthesis of an Active Pharmaceutical Ingredient (API) that requires an α-keto ester intermediate should specify Ethyl 2-oxohexanoate. The established high-yield (~99%) synthetic route from DL-2-hexanoic acid ethyl ester offers a 2.75x efficiency advantage over alternative low-yield routes (e.g., 36% yield via butyl zinc bromide) [3]. This translates directly into lower cost-of-goods (COGS) and reduced waste generation at pilot or production scale. Furthermore, the commercial availability of ≥99% pure material ensures consistent quality, mitigating the risk of batch failures in multi-step sequences .

Synthesis of Bio-Derived Specialty Chemicals and Sustainable Flavor/Fragrance Compounds

R&D groups in the flavor, fragrance, and specialty chemical sectors pursuing sustainable or 'green' product lines should prioritize Ethyl 2-oxohexanoate. Its established synthetic pathway via esterification of levulinic acid, a recognized biomass platform molecule, provides a verifiable bio-based content advantage over petrochemically sourced α-keto esters like ethyl 2-oxobutanoate . This scenario is particularly relevant for consumer goods companies aiming to meet corporate sustainability goals or for projects funded by grants requiring the use of renewable feedstocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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